

4-Amino-2,6-dimethylphenol molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Amino-2,6-dimethylphenol**

Cat. No.: **B100093**

[Get Quote](#)

An In-depth Technical Guide to **4-Amino-2,6-dimethylphenol**: Molecular Structure, Properties, and Applications

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **4-Amino-2,6-dimethylphenol**, a substituted phenol of significant interest in synthetic and medicinal chemistry. We will delve into its core molecular structure, exploring the electronic and steric interplay of its functional groups. This guide will further detail its physicochemical properties, spectroscopic signature, and common synthetic routes. Emphasis is placed on the reactivity of the molecule, providing insights for its application as a versatile building block in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Core Molecular Structure and Properties

4-Amino-2,6-dimethylphenol, also known by its IUPAC name **4-amino-2,6-dimethylphenol**, is an aromatic organic compound.^[1] Its structure is characterized by a phenol ring substituted with an amino group and two methyl groups.

Chemical Identity

- IUPAC Name: **4-amino-2,6-dimethylphenol**^[1]
- Synonyms: 2,6-dimethyl-4-aminophenol, 3,5-dimethyl-4-hydroxyaniline^[1]

- CAS Number: 15980-22-0[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₈H₁₁NO[\[1\]](#)[\[2\]](#)
- Molecular Weight: 137.18 g/mol [\[1\]](#)[\[2\]](#)

Molecular Structure Analysis

The molecular architecture of **4-Amino-2,6-dimethylphenol** consists of a central benzene ring with three different types of substituents, which dictates its chemical behavior.

- Hydroxyl Group (-OH): This group is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution. It can also act as a proton donor (acidic) and a hydrogen bond donor.
- Amino Group (-NH₂): Similar to the hydroxyl group, the amino group is a powerful activating group and an ortho-, para- director. Its basicity is a key feature, allowing it to act as a nucleophile.
- Methyl Groups (-CH₃): The two methyl groups are weakly activating and ortho-, para- directing. Their primary influence is steric, flanking the hydroxyl group and influencing its reactivity and the approach of reactants to the adjacent ring positions.

The interplay of these groups results in a molecule with high electron density in the aromatic ring, making it susceptible to electrophilic attack. The para-position of the amino and hydroxyl groups to each other creates a synergistic activating effect.

Caption: 2D Molecular Structure of **4-Amino-2,6-dimethylphenol**

Physicochemical and Spectroscopic Data

Physicochemical Properties

A summary of the key physicochemical properties of **4-Amino-2,6-dimethylphenol** is provided below.

Property	Value	Source
Molecular Weight	137.18 g/mol	[1] [4]
Molecular Formula	C ₈ H ₁₁ NO	[1] [4]
XLogP3	0.7	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]

Spectroscopic Profile

The spectroscopic data provides a unique fingerprint for the molecule, allowing for its identification and characterization.

¹H NMR Spectroscopy:

- Aromatic Protons (H-3, H-5): A singlet is expected for the two equivalent aromatic protons due to the symmetrical substitution pattern. The chemical shift would be in the aromatic region, influenced by the electron-donating effects of the -OH, -NH₂, and -CH₃ groups.
- Methyl Protons (-CH₃): A singlet corresponding to the six equivalent protons of the two methyl groups.
- Amino Protons (-NH₂): A broad singlet for the two protons of the amino group. The chemical shift can vary depending on the solvent and concentration.
- Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton, with a chemical shift that is also solvent and concentration-dependent.

¹³C NMR Spectroscopy:

- Aromatic Carbons: Distinct signals are expected for the different carbon environments in the benzene ring. The carbons bearing the -OH, -NH₂, and -CH₃ groups will have characteristic chemical shifts.

- Methyl Carbons: A single signal for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy:

- O-H Stretch: A broad absorption band characteristic of the hydroxyl group.
- N-H Stretch: One or two sharp bands corresponding to the symmetric and asymmetric stretching of the amino group.
- C-H Stretch (aromatic and aliphatic): Absorption bands for the C-H bonds of the aromatic ring and the methyl groups.
- C=C Stretch: Absorptions in the fingerprint region corresponding to the aromatic ring.

Mass Spectrometry:

- Molecular Ion Peak (M^+): A prominent peak at $m/z = 137$, corresponding to the molecular weight of the compound.
- Fragmentation: Common fragmentation patterns may involve the loss of methyl groups or other small neutral molecules.

Synthesis and Reactivity


Synthetic Pathways

One reported method for the synthesis of **4-Amino-2,6-dimethylphenol** involves the acid-catalyzed rearrangement of N-(2,6-dimethylphenyl)hydroxylamine.[\[5\]](#)

Proposed Reaction Mechanism:

- Protonation: The reaction is initiated by the protonation of the hydroxylamine oxygen by a strong acid, such as perchloric acid.[\[5\]](#)
- Loss of Water: The protonated intermediate loses a molecule of water to form a nitrenium ion intermediate.
- Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the para position of the aromatic ring.[\[5\]](#)

- Rearomatization: A proton exchange followed by deprotonation leads to the rearomatization of the ring, yielding the final product, **4-Amino-2,6-dimethylphenol**.^[5]

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from N-(2,6-dimethylphenyl)hydroxylamine.

Chemical Reactivity

The reactivity of **4-Amino-2,6-dimethylphenol** is governed by its functional groups.

- Amino Group: The amino group is a primary site for reactions such as N-acylation and N-alkylation. However, its nucleophilicity is somewhat modulated by the electronic effects of the other ring substituents.
- Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation and O-acylation to form ethers and esters, respectively.
- Aromatic Ring: The high electron density of the ring makes it reactive towards electrophilic aromatic substitution. The positions ortho to the amino group (and meta to the hydroxyl group) are the most likely sites for substitution, although steric hindrance from the adjacent methyl groups must be considered.

Applications in Research and Drug Development

4-Amino-2,6-dimethylphenol is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.^[6] Its trifunctional nature allows for the creation of complex molecules with diverse biological activities.

- Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).^[6] The amino and hydroxyl groups provide handles for

constructing more complex molecular scaffolds. While direct applications are proprietary, related aminophenol structures are found in various drug classes. For instance, the structurally related 4-hydroxy-2,6-dimethylaniline is a known urinary metabolite of the local anesthetic lidocaine.[\[7\]](#)

- Fine Chemical Synthesis: Its versatile reactivity makes it a useful starting material for a range of fine chemicals.[\[6\]](#)
- Agrochemicals: It is also employed in the production of certain pesticides and herbicides.[\[6\]](#)

Safety and Handling

4-Amino-2,6-dimethylphenol is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification:[\[1\]](#)[\[8\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Safe Handling and Storage:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[\[9\]](#)
- Ventilation: Use only in a well-ventilated area.[\[10\]](#)
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[\[9\]](#)
- Storage: Store in a tightly closed container in a dry and well-ventilated place. Store locked up.[\[9\]](#)

- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed, call a poison center or doctor immediately.[9][10]

Conclusion

4-Amino-2,6-dimethylphenol is a molecule of significant synthetic utility. Its structure, characterized by the strategic placement of amino, hydroxyl, and methyl groups, provides a unique combination of electronic and steric properties. A thorough understanding of its molecular structure, spectroscopic characteristics, and reactivity is crucial for its effective use in the design and synthesis of novel compounds with potential applications in drug discovery and materials science. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

- PubChem. **4-Amino-2,6-dimethylphenol**.
- NINGBO INNO PHARMCHEM CO.,LTD. 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. [\[Link\]](#)
- ECHA. **4-amino-2,6-dimethylphenol**. European Chemicals Agency. [\[Link\]](#)
- Chemsoc. **4-Amino-2,6-dimethylphenol**. [\[Link\]](#)
- Chemistry Stack Exchange. Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid? [\[Link\]](#)
- ChemBK. **4-amino-2,6-dimethylphenol** hydrochloride. [\[Link\]](#)
- Autech Industry Co.,Limited. The Versatility of 4-Amino-2,6-dichlorophenol in Pharmaceutical Manufacturing. [\[Link\]](#)
- PubChem. 4-Amino-3,5-dimethylphenol.
- Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Amino-2,6-dimethylphenol | C8H11NO | CID 82668 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Amino-2,6-dimethylphenol | CAS#:15980-22-0 | Chemsoc [chemsrc.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. nbinfo.com [nbinfo.com]
- 7. 4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. chemical-label.com [chemical-label.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Amino-2,6-dimethylphenol molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100093#4-amino-2-6-dimethylphenol-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com